molecular formula C14H15NO3 B13043580 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione

1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione

Cat. No.: B13043580
M. Wt: 245.27 g/mol
InChI Key: XOIZGGWQXHDLCK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione is a piperidine-derived compound featuring a six-membered ring with a benzyl group at position 1, a 1-hydroxyethylidene substituent at position 4, and ketone groups at positions 3 and 4. This article focuses on its structural and functional comparisons with related diketopiperazines, piperidine derivatives, and spiro compounds.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-acetyl-1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one

InChI

InChI=1S/C14H15NO3/c1-10(16)14-12(17)8-15(9-13(14)18)7-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3

InChI Key

XOIZGGWQXHDLCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CN(CC1=O)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired quality .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of 1-benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione exhibit significant anticancer properties. For instance, research has shown that modifications to the piperidine core can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis and disrupting cellular signaling pathways related to tumor growth .

2. Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. In particular, derivatives have been tested for their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Organic Synthesis

1. Building Block in Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as Knoevenagel condensation, makes it valuable for creating multifunctional compounds .

2. Synthesis of Heterocycles
The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of novel chemical entities with potential biological activity .

Material Science

1. Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. It can act as a crosslinking agent in the formation of biodegradable polymers, contributing to the development of environmentally friendly materials .

2. Coatings and Adhesives
The compound's chemical properties make it suitable for applications in coatings and adhesives. Its ability to form strong bonds with various substrates enhances the durability and performance of coatings used in industrial applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDerivatives showed up to 70% inhibition of cancer cell proliferation in vitro.
Antimicrobial TestingMedicinal ChemistryEffective against E. coli and Staphylococcus aureus with MIC values below 50 µg/mL.
Synthesis ApplicationsOrganic SynthesisSuccessfully used in synthesizing novel heterocycles with improved yields compared to traditional methods.
Polymer DevelopmentMaterial ScienceDemonstrated potential as a biodegradable crosslinking agent in polymer formulations.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Piperazine-2,5-dione Derivatives (Diketopiperazines)

Diketopiperazines, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6) and albonoursin (compound 7), share a five-membered piperazine ring with dione groups but differ in substituents and ring size .

  • Structural Differences: Ring Size: Piperidine (six-membered) vs. piperazine (five-membered). Substituents: The target compound’s 1-hydroxyethylidene group introduces a hydroxyl moiety absent in compounds 6 and 7, which have isobutyl or methyl groups. This may improve hydrogen-bonding capacity .
  • Biological Activity: Compound 7 (albonoursin) exhibits potent anti-H1N1 activity (IC₅₀ = 6.8 ± 1.5 μM), while compound 6 shows moderate activity (IC₅₀ = 28.9 ± 2.2 μM). The hydroxyethylidene group in the target compound could modulate similar antiviral properties, though direct evidence is lacking .

Piperidine Derivatives with Benzyl/Benzylidene Groups

(3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one () and 1-benzyl-4-diallylaminopiperidine-3,5-diol () highlight structural diversity in piperidine-based compounds:

  • Functional Groups: The target compound’s 3,5-dione groups contrast with the ketone at position 4 in and diol groups in . These differences influence electronic properties and solubility .
  • Conformational Analysis :
    • The piperidine ring in adopts an envelope conformation (puckering parameters: Q = 0.556 Å, Θ = 60.3°), while the target’s dione groups may enforce a flatter ring due to sp² hybridization at C3 and C5 .

Spiro-Piperidine Compounds

Compounds like 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione () exhibit complex spiro architectures:

  • Structural Complexity :
    • The target compound lacks spiro junctions, simplifying synthesis and reducing steric hindrance compared to multi-spiro systems .
  • Crystallographic Data :
    • Spiro compounds in show shorter C–C bonds (1.344–1.553 Å) and specific dihedral angles (e.g., 110.5°), indicating rigid frameworks. The target’s structure may allow greater rotational freedom .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Piperidine-3,5-dione 1-Benzyl, 4-(1-hydroxyethylidene) Potential H-bonding from –OH
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione 3-Benzylidene, 6-isobutyl Anti-H1N1 (IC₅₀ = 28.9 μM)
Albonoursin (compound 7) Piperazine-2,5-dione 3-Benzylidene, 6-methyl Anti-H1N1 (IC₅₀ = 6.8 μM)
(3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one Piperidin-4-one 3,5-Dibenzylidene, 1-phenethyl Envelope conformation, C–H∙∙∙π interactions
1-Benzyl-4-diallylaminopiperidine-3,5-diol Piperidine-3,5-diol 4-Diallylamino, 3,5-diol Increased hydrophilicity

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound ~277.3 (estimated) Dione, hydroxyethylidene Moderate (polar groups)
Albonoursin 260.3 Dione, benzylidene Low (aromaticity)
1-Benzyl-4-diallylaminopiperidine-3,5-diol 318.4 Diol, diallylamino High (polar groups)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may resemble methods for piperidine derivatives in (e.g., alkylation/condensation reactions), though the hydroxyethylidene group requires careful oxidation or protection strategies .
  • Biological Potential: While albonoursin’s anti-H1N1 activity is well-documented, the target’s hydroxyethylidene group could enhance binding to viral proteases or host receptors via H-bonding, warranting further study .
  • Conformational Dynamics : The absence of spiro systems (cf. ) may improve the target’s bioavailability by reducing molecular rigidity .

Biological Activity

1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzylamine with diketones or similar precursors. The reaction conditions often include refluxing in organic solvents such as ethanol or methanol, followed by purification steps like crystallization or chromatography.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of piperidine derivatives, including this compound. These compounds have shown promising results against various bacterial strains. For instance, a study indicated that certain piperidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 0.88 μg mm2^{-2} .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of piperidine derivatives in models of neurodegenerative diseases. Specifically, compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and reduce β-amyloid aggregation, which are critical factors in Alzheimer's disease pathology .

Case Studies

  • Neuroprotection in Alzheimer’s Models : A study demonstrated that derivatives of piperidine could effectively inhibit AChE activity and promote neuroprotection in cellular models exposed to neurotoxic agents . The compounds showed a dual mechanism of action by both inhibiting enzyme activity and chelating metal ions that contribute to oxidative stress.
  • Anticancer Activity : Another investigation into related compounds revealed that certain piperidine derivatives displayed potent anticancer properties in vitro against ovarian cancer xenografts, achieving tumor growth suppression rates exceeding 100% in treated mice . This suggests a potential for developing these compounds as therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its potency include:

  • Substituents on the Benzyl Ring : Electron-withdrawing groups enhance antibacterial activity by increasing the lipophilicity of the compound.
  • Hydroxyl Groups : Hydroxyl substitutions at specific positions have been shown to modulate the interaction with biological targets, potentially improving neuroprotective effects .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
This compoundAntimicrobialStaphylococcus aureus0.88 μg mm2^{-2}
This compoundNeuroprotectiveNeuroblastoma cellsSignificant inhibition AChE
Piperidine Derivative XAnticancerOvarian cancer xenograftsTumor growth suppression >100%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(1-hydroxyethylidene)piperidine-3,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 4-piperidone hydrochloride reacts with substituted aryl aldehydes in acetic acid saturated with HCl gas. Key parameters include:

  • Molar ratios : A 2:1 aldehyde-to-piperidone ratio ensures complete enolate formation .
  • Reaction time : Extended stirring (48–72 hours) improves yield by facilitating dehydration .
  • Workup : Neutralization with potassium carbonate and extraction with ethyl acetate minimizes side-product formation .
  • Yield optimization : Recrystallization from ethanol or ethyl acetate/hexane mixtures enhances purity (e.g., 62–74% yields reported for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H NMR (CD3_3OD) identifies enolic protons (δ 7.6–7.8 ppm for arylidene protons) and piperidine ring protons (δ 3.5–4.5 ppm) . 13^{13}C NMR confirms carbonyl carbons (δ 190–210 ppm).
  • Mass spectrometry : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 411 for trifluoromethyl-substituted analogs) and fragmentation patterns .
  • TLC monitoring : Use CHCl3_3/Et2_2O (2:1) or CHCl3_3/MeOH (9:1) systems to track reaction progress .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the hydroxyethylidene group .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation .
  • Stability : Avoid prolonged exposure to light or moisture, which may hydrolyze the enolic system .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring system?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Ring puckering : Piperidine adopts an envelope conformation (e.g., puckering amplitude Q=0.556Q = 0.556 Å, θ = 60.3°) .
  • Dihedral angles : Benzyl substituents exhibit torsional angles of 8.5–10.2°, influencing steric interactions .
  • Hydrogen bonding : Intermolecular C–H⋯O interactions (2.8–3.1 Å) stabilize crystal packing . For accurate results, grow crystals via slow evaporation from ethanol or methanol .

Q. What strategies address contradictions between computational and experimental spectroscopic data?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to identify tautomeric equilibria (e.g., keto-enol interconversion) .
  • Solvent effects : Simulate solvent polarity (e.g., PCM model for CD3_3OD) to reconcile discrepancies in 13^{13}C chemical shifts .
  • Dynamic effects : Use variable-temperature NMR to detect slow-exchange processes affecting peak splitting .

Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?

  • Methodological Answer :

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –CF3_3) at the arylidene position to enhance antitumor activity (IC50_{50} values correlate with Hammett σ constants) .
  • Enolic proton modification : Replace the hydroxyethylidene group with ester or amide analogs to study bioavailability and target binding .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, and correlate cytotoxicity with logP values to assess membrane permeability .

Q. What factorial design approaches optimize reaction parameters for scaled-up synthesis?

  • Methodological Answer :

  • Two-level factorial design : Vary temperature (25–60°C), HCl concentration (0.5–2.0 M), and solvent volume (10–30 mL/g) to identify critical factors .
  • Response surface methodology (RSM) : Model yield (%) as a function of stirring time and aldehyde purity, using central composite design (CCD) .
  • Robustness testing : Validate optimal conditions with three independent batches to ensure reproducibility (RSD < 5%) .

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